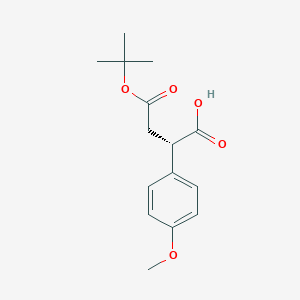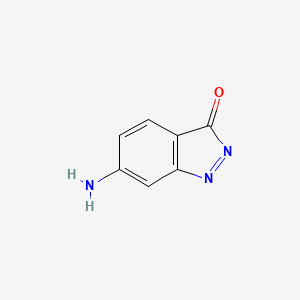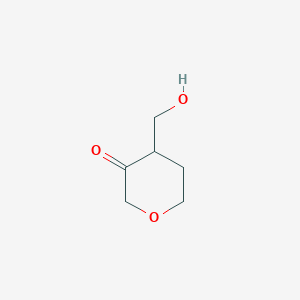
4-(Hydroxymethyl)oxan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)oxan-3-one is a chemical compound with a molecular formula of C6H10O3 It is a derivative of oxane, featuring a hydroxymethyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing this compound involves the intramolecular cyclization of suitable precursors.
Epoxide Ring Opening/Ring Closing: Another approach involves the opening of an epoxide ring followed by ring-closing reactions to form the oxane ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid.
Reduction: The ketone group in this compound can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of 4-(Carboxymethyl)oxan-3-one.
Reduction: Formation of 4-(Hydroxymethyl)oxan-3-ol.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)oxan-3-one depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Mangiferin: A bioactive component derived from the mango tree, with a similar oxane ring structure.
Quercetin 3-D-galactoside:
Uniqueness: 4-(Hydroxymethyl)oxan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural simplicity compared to more complex natural products like mangiferin and quercetin 3-D-galactoside makes it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
121197-11-3 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O3/c7-3-5-1-2-9-4-6(5)8/h5,7H,1-4H2 |
Clave InChI |
USSLNOYNTTZEHG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


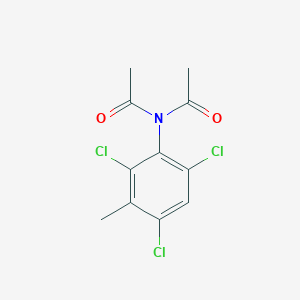
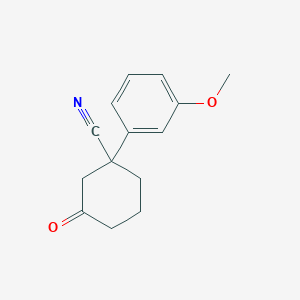

![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
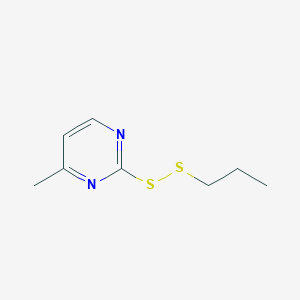
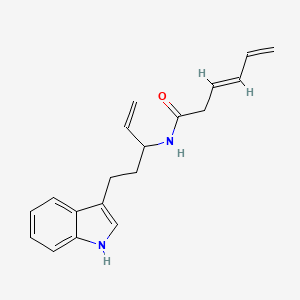
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
